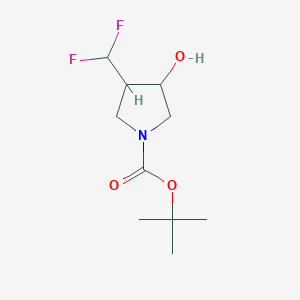

tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS: 2171890-26-7) is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a difluoromethyl substituent at the 3-position, and a hydroxyl group at the 4-position of the pyrrolidine ring. This structure combines fluorine’s electronegative effects with the steric bulk of the Boc group, making it a versatile intermediate in medicinal chemistry and drug design.

Safety guidelines emphasize handling precautions, including storage in ventilated areas, avoidance of heat/ignition sources, and restricted access to unauthorized personnel .

Properties

Molecular Formula |

C10H17F2NO3 |

|---|---|

Molecular Weight |

237.24 g/mol |

IUPAC Name |

tert-butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6-8,14H,4-5H2,1-3H3 |

InChI Key |

UVLFZLVFVGZFGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions to introduce the difluoromethyl group onto the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic or basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis routes compared to traditional batch processes .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes controlled oxidation to form ketones or carboxylic acids. Key reagents and conditions include:

Oxidation with Dess-Martin periodinane is highly selective for the secondary alcohol, preserving the difluoromethyl group . Over-oxidation to carboxylic acids requires stronger agents like KMnO₄ but risks side reactions.

Reduction Reactions

The difluoromethyl group and pyrrolidine ring participate in reduction processes:

| Reagent/Conditions | Product Formed | Notes | Source |

|---|---|---|---|

| LiAlH₄ (THF, 0°C → reflux) | tert-Butyl 3-(CH₂F)-4-hydroxypyrrolidine-1-carboxylate | Partial defluorination | |

| H₂/Pd-C (MeOH, RT) | Saturated pyrrolidine derivative | Full ring reduction |

LiAlH₄ selectively reduces the difluoromethyl group to CH₂F, while catalytic hydrogenation saturates the pyrrolidine ring.

Substitution Reactions

The hydroxyl group serves as a nucleophile in SN2 reactions:

These reactions proceed via deprotonation of the hydroxyl group, followed by nucleophilic attack on electrophiles .

Protection/Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

Boc deprotection is quantitative under strongly acidic conditions, enabling downstream functionalization .

Coupling Reactions

The hydroxyl group facilitates Mitsunobu and Ullmann-type couplings:

These reactions exploit the hydroxyl’s nucleophilicity to form carbon-oxygen bonds with aromatic or aliphatic partners .

Hydrolysis and Functionalization

Controlled hydrolysis of the carbamate group:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| NaOH/EtOH/H₂O (reflux) | 3-(Difluoromethyl)-4-hydroxypyrrolidine carboxylic acid | pH-dependent selectivity |

Hydrolysis under basic conditions cleaves the ester to yield carboxylic acids, useful for further derivatization.

Stereochemical Transformations

The stereochemistry at C3 and C4 influences reactivity:

| Reaction Type | Observation | Source |

|---|---|---|

| Epoxidation (mCPBA) | Cis-dihydroxylation predominates | |

| Enzymatic resolution | Lipases differentiate (3R,4R) vs. (3S,4S) |

The (3S,4S) configuration shows higher enzymatic stability in biological assays .

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry:

The compound is of significant interest in the development of pharmaceuticals due to its potential biological activities. It has been studied for its role in modulating various signaling pathways associated with cell proliferation and apoptosis. Research indicates that compounds with similar structures can interact with specific receptors or enzymes, suggesting potential applications in oncology and regenerative medicine .

2. Enzyme Inhibition Studies:

Recent studies have focused on the compound's interactions with enzymes, particularly in the context of inhibiting specific pathways involved in disease processes. For instance, it has shown promise in modulating enzyme activity related to cancer cell growth, thereby providing a potential therapeutic avenue .

Material Science Applications

1. Chemical Synthesis:

In addition to its pharmaceutical applications, tert-butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of novel materials with enhanced properties, making it valuable in material science .

Case Studies

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal examined the anti-cancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as a lead compound for further development .

Case Study 2: Enzyme Modulation

Another research effort investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that it effectively reduced enzyme activity, suggesting that it could be utilized in designing drugs targeting metabolic disorders .

Mechanism of Action

The mechanism by which tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 3- and 4-positions of the pyrrolidine ring. Key comparisons include:

Key Observations :

Hydroxyl Group: The 4-hydroxyl group is conserved across many analogs, suggesting its role in hydrogen bonding or as a site for further derivatization (e.g., Mitsunobu reactions in ).

Steric Effects: Bulkier groups like benzylamino () or trifluoromethyl () may influence conformational flexibility and receptor binding.

Physical Properties

Biological Activity

Tert-butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring with difluoromethyl and hydroxymethyl substitutions, has been studied for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.27 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity, which may influence its absorption and distribution in biological systems.

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Central structure providing basic scaffold |

| Difluoromethyl Group | Enhances lipophilicity and potential biological interactions |

| Hydroxymethyl Group | Increases reactivity, possibly affecting enzyme interactions |

Biological Activity

Research on the biological activity of this compound has revealed several key findings:

Enzyme Interaction Studies

Studies have focused on the compound's role as an enzyme inhibitor. It has been shown to interact with various enzymes, including histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer and neurodegenerative diseases. The compound's ability to inhibit HDACs suggests potential applications in cancer therapy.

- Inhibition Assays : In vitro assays demonstrated that this compound exhibits significant inhibitory activity against HDACs, with IC50 values indicating effective concentrations for inhibition .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties, particularly in models of neurodegeneration:

- Cell Viability Studies : In vitro studies using astrocytes exposed to amyloid beta (Aβ) peptides showed that treatment with this compound improved cell viability by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels .

- Mechanism of Action : The neuroprotective effects appear to be mediated through the modulation of inflammatory pathways and reduction of oxidative stress, highlighting the compound's potential in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies have been reported that illustrate the compound's biological activity:

- Study on HDAC Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited HDAC activity in a dose-dependent manner. The study provided insights into the structural requirements for HDAC inhibition, emphasizing the importance of the difluoromethyl group .

- Neuroprotection Against Aβ Toxicity : Another study investigated the protective effects of this compound against Aβ-induced toxicity in astrocytes. Results indicated that treatment significantly reduced cell death and inflammatory cytokine production, suggesting its potential as a therapeutic agent in Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, and what key reagents/conditions are involved?

The compound can be synthesized via photoinduced deformylative phosphonylation using tert-butyl-protected pyrrolidine precursors under UV light. Key steps include Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position with difluoromethyl groups. Reaction conditions often involve dichloromethane as a solvent, triethylamine (TEA) as a base, and DMAP (4-dimethylaminopyridine) as a catalyst at 0–20°C . Purification typically employs silica gel column chromatography with gradients of hexanes/ethyl acetate .

Q. How is this compound characterized analytically, and what instrumentation is critical for confirming its structure?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ³¹P for phosphorylated derivatives), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ³¹P NMR is essential to identify rotameric mixtures in phosphonate derivatives , while X-ray diffraction resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What safety precautions are required when handling this compound in the lab?

Personal protective equipment (PPE) is mandatory: respiratory protection (N95 masks), nitrile gloves, and safety goggles. Labs must ensure access to eyewash stations and washing facilities. The compound’s light sensitivity necessitates storage in amber vials under inert gas .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields or purity during synthesis?

Yield variations (e.g., 42% vs. 69% for analogous compounds ) often stem from reaction temperature, catalyst loading, or competing side reactions. Systematic optimization using design of experiments (DoE) or computational reaction path searches (e.g., ICReDD’s quantum chemical calculations ) can identify optimal conditions. Purity issues may require advanced chromatography (e.g., preparative HPLC) or recrystallization in nonpolar solvents.

Q. What strategies address contradictions in spectroscopic data, such as unexpected NMR splitting or rotameric mixtures?

Rotameric mixtures (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate ) arise from restricted rotation around P–O bonds. Variable-temperature NMR or 2D experiments (COSY, NOESY) can distinguish dynamic processes. For persistent ambiguities, comparative crystallographic analysis (e.g., bond angles in triclinic systems ) validates solution-phase conformers.

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Quantum mechanical calculations (DFT, MP2) predict regioselectivity in functionalization reactions, such as difluoromethylation or hydroxylation. Platforms like ICReDD integrate computed reaction barriers with experimental screening to prioritize high-yield pathways . Molecular docking studies also guide bioactivity predictions for pyrrolidine-based pharmacophores .

Q. What crystallographic insights inform the stereochemical stability of this compound?

Single-crystal X-ray studies reveal that the pyrrolidine ring adopts a twisted envelope conformation, with the hydroxyl group at C4 participating in intramolecular hydrogen bonds. Triclinic crystal packing (α = 88.85°, β = 81.21°, γ = 87.64° ) highlights steric effects from the tert-butyl group, influencing solubility and stability.

**How does the difluoromethyl group impact reactivity in downstream transformations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.